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molecular formula C7H4BrClO B042548 4-Bromobenzoyl chloride CAS No. 586-75-4

4-Bromobenzoyl chloride

Cat. No. B042548
M. Wt: 219.46 g/mol
InChI Key: DENKGPBHLYFNGK-UHFFFAOYSA-N
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Patent
US04501895

Procedure details

A solution of 4- bromobenzoic acid (0.113 moles) and thionyl chloride (45 ml) in carbon tetrachloride (100 ml) was heated at reflux for 3.5 hours. Solvent and excess thionyl chloride were removed under reduced pressure and the crude 4-bromobenzoyl chloride was used in subsequent reactions without further purification. ##STR6##
Quantity
0.113 mol
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][CH:3]=1.S(Cl)([Cl:13])=O>C(Cl)(Cl)(Cl)Cl>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([Cl:13])=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.113 mol
Type
reactant
Smiles
BrC1=CC=C(C(=O)O)C=C1
Name
Quantity
45 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3.5 hours
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
Solvent and excess thionyl chloride were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude 4-bromobenzoyl chloride was used in subsequent reactions without further purification

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C(C(=O)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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